Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃S. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-oxo-1-thiaspiro[4The use of toluene as a solvent and diethyl sodiomalonate as a reagent are key components of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-1-oxaspiro[4.5]decane-3-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is unique due to the presence of a sulfur atom in its spiro structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs .
Biological Activity
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
This compound has the following chemical formula:
- Formula : C12H18O3S
- CAS Number : 924276-31-3
This compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic core followed by functionalization to introduce the carboxylate group. The specific synthetic pathways can vary, but they often utilize established methodologies in organic synthesis to achieve the desired structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic framework. For instance, derivatives of spiro[4.5]decane have shown promising activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 0.18 |
Compound B | MDA-MB-231 (Breast) | 0.08 |
Compound C | HeLa (Cervical) | 0.15 |
These findings suggest that this compound may possess similar or enhanced antitumor properties due to its structural analogies with other effective compounds .
Antimicrobial Activity
In addition to antitumor effects, preliminary investigations have indicated that derivatives of thiaspiro compounds exhibit antimicrobial properties. For example, certain Mannich bases derived from thiaspiro compounds demonstrated significant antimicrobial activity against various bacterial strains . This suggests that this compound might also be explored for its potential in treating infections.
Case Studies
A study conducted on a series of spirocyclic compounds revealed that modifications at specific positions could enhance biological activity significantly. For instance, substituents at the 4-position were found to optimize antitumor effects against specific cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Properties
Molecular Formula |
C12H18O3S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3S/c1-2-15-10(13)9-8-12(16-11(9)14)6-4-3-5-7-12/h9H,2-8H2,1H3 |
InChI Key |
PWULAEPMAGZWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)SC1=O |
Origin of Product |
United States |
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